Valproic acid-d4 (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

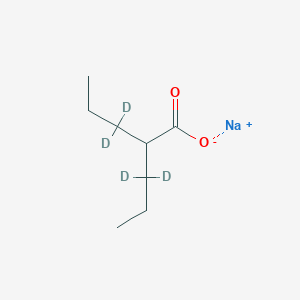

Valproic Acid-d4 (sodium salt) is a deuterated form of Valproic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in the quantification of Valproic Acid by gas chromatography or liquid chromatography-mass spectrometry. Valproic Acid itself is a well-known anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and migraine headaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valproic Acid-d4 (sodium salt) is synthesized by deuteration of Valproic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .

Industrial Production Methods

In industrial settings, the production of Valproic Acid-d4 (sodium salt) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts. The final product is purified through crystallization or other separation techniques to ensure the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

Valproic Acid-d4 (sodium salt) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Valproic Acid can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert Valproic Acid to its corresponding alcohol.

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.

Major Products Formed

Oxidation: Various carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Ester or amide derivatives.

Scientific Research Applications

Valproic Acid-d4 (sodium salt) is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Valproic Acid.

Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Valproic Acid.

Mechanism of Action

Valproic Acid-d4 (sodium salt) exerts its effects through mechanisms similar to Valproic Acid. It inhibits histone deacetylases, leading to changes in gene expression. Additionally, it enhances gamma-aminobutyric acid (GABA) levels in the brain, which helps in controlling seizures and stabilizing mood. The compound also affects ion channels, reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Valproic Acid: The non-deuterated form, widely used as an anticonvulsant and mood stabilizer.

Sodium Valproate: The sodium salt form of Valproic Acid, used in similar therapeutic applications.

Valproic Acid-d6: Another deuterated form with six deuterium atoms, used for similar analytical purposes.

Uniqueness

Valproic Acid-d4 (sodium salt) is unique due to its specific isotopic labeling, which makes it highly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies .

Biological Activity

Valproic acid-d4 (sodium salt) is a deuterated form of valproic acid, commonly used in research for its biological activities and mechanisms. This compound is primarily recognized for its role as a histone deacetylase (HDAC) inhibitor and its effects on various biological pathways, particularly in neuroprotection, anticonvulsant activity, and potential anticancer properties.

Valproic acid-d4 exerts its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : It inhibits class I HDACs, leading to increased acetylation of histones, which promotes gene transcription. This action is associated with the modulation of genes involved in neuronal plasticity and neuroprotection .

- Enhancement of GABA Levels : The compound increases gamma-aminobutyric acid (GABA) synthesis by enhancing the activity of glutamic acid decarboxylase (GAD), which converts glutamate into GABA. This mechanism contributes to its anticonvulsant properties .

- Ion Channel Modulation : Valproic acid-d4 affects voltage-gated sodium and calcium channels, reducing neuronal excitability. This modulation plays a critical role in its antiepileptic effects .

1. Neuroprotective Effects

Valproic acid-d4 has demonstrated significant neuroprotective effects in various studies:

- Alzheimer's Disease Models : In animal models, it has been shown to decrease amyloid-beta (Aβ) production and neuritic plaque formation, indicating potential benefits in Alzheimer's disease .

- Induction of Pluripotent Stem Cells : It facilitates the induction of pluripotent stem cells from somatic cells, highlighting its role in regenerative medicine .

2. Anticonvulsant Activity

The compound displays robust anticonvulsant activity, primarily through:

- Increased GABA Levels : By enhancing GABA levels, valproic acid-d4 effectively controls seizures and stabilizes mood .

- Clinical Applications : It is widely used in treating epilepsy and mood disorders due to its ability to modulate neurotransmission .

3. Anticancer Properties

Recent studies have explored the anticancer potential of valproic acid-d4:

- Combination Therapies : In phase II clinical trials for platinum-resistant ovarian cancer, valproic acid was evaluated in combination with etoposide. While response rates were modest, the study highlighted the need for further investigation into its synergistic effects with other chemotherapeutics .

- Mechanistic Insights : Valproic acid-d4's HDAC inhibition may contribute to altered gene expression patterns that suppress tumor growth and enhance apoptosis in cancer cells .

Case Studies

Several case studies have documented the clinical implications of valproic acid-d4:

- Hyponatremia Induced by Sodium Valproate : A case report detailed a patient who developed hyponatremia during treatment with sodium valproate. The condition was attributed to high doses of the drug, emphasizing the need for careful monitoring of electrolyte levels during treatment .

- Neuropathic Pain Management : In studies involving diabetic neuropathy and post-herpetic neuralgia, valproate showed efficacy in pain relief compared to placebo, although adverse events were noted more frequently among active treatment groups .

Research Findings

Numerous research findings support the diverse biological activities of valproic acid-d4:

| Biological Activity | Key Findings |

|---|---|

| Neuroprotective | Decreases Aβ production; improves memory in Alzheimer's models |

| Anticonvulsant | Increases GABA levels; effective against seizures |

| Antitumor | Potential synergy with etoposide in cancer therapy; HDAC inhibition mechanisms |

| Side Effects | Hyponatremia observed at high doses; requires monitoring |

Properties

IUPAC Name |

sodium;3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i5D2,6D2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQFSUDEHCCHBT-NXMSQKFDSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(C(=O)[O-])C([2H])([2H])CC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.